molecular formula C13H18ClNO3S B2755715 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide CAS No. 431926-50-0

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide

Cat. No. B2755715
CAS RN: 431926-50-0
M. Wt: 303.8
InChI Key: ROHXNJRSCCBYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H18ClNO3S. It has an average mass of 303.805 Da and a monoisotopic mass of 303.069580 Da .

Scientific Research Applications

Anticancer and Antimicrobial Agents

Benzenesulfonamide derivatives, such as 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, have been studied for their potential as anticancer and antimicrobial agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .

Inhibitor of Carbonic Anhydrase IX

The compound has been evaluated for its inhibitory effect on carbonic anhydrase IX . This enzyme plays a significant role in tumor cell metabolism, and its inhibition can lead to the development of new antiproliferative agents .

Apoptosis Induction

Some benzenesulfonamide derivatives have shown the ability to induce apoptosis in certain cancer cell lines . This could potentially be used in the development of new cancer treatments .

Soil Microorganism Degradation

Chlorsulfuron, a compound structurally similar to 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, has been studied for its degradation by soil microorganisms . This suggests that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could potentially be degraded in a similar manner .

Catalyst for Chemical Reactions

N-Chlorobenzenesulfonamide, a compound related to 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide, has been used as a catalyst for the rearrangement of aziridinofullerenes to azafulleroids . It’s possible that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could be used in a similar capacity .

Oxidizing Agent

N-Chlorobenzenesulfonamide has also been used as an oxidizing agent for the polymerization of thiophenol and the synthesis of o-aminobenzenesulfonic acids . Again, it’s possible that 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide could have similar applications .

Future Directions

The future directions for the study of “4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide” and similar compounds could involve further investigation into their synthesis, chemical reactions, and potential biological activities. This could include exploring their potential as therapeutic agents, given the observed activities of some benzenesulfonamide derivatives .

properties

IUPAC Name

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h6-9,12-13,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHXNJRSCCBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide

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